molecular formula C15H17N3O3 B6628572 2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid

2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid

Cat. No. B6628572
M. Wt: 287.31 g/mol
InChI Key: NNZYFSCWUBCXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as telcagepant and belongs to the class of calcitonin gene-related peptide receptor antagonists.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid involves the inhibition of the calcitonin gene-related peptide receptor. This neuropeptide is involved in the transmission of pain signals and is known to play a crucial role in the development of migraines. By blocking the binding of this neuropeptide to its receptor, telcagepant can effectively prevent the onset of migraine attacks.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid are primarily related to its role as a calcitonin gene-related peptide receptor antagonist. By inhibiting the activity of this neuropeptide, this compound can effectively reduce the severity and frequency of migraine attacks. Additionally, telcagepant has been shown to have minimal side effects and is well-tolerated by patients.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid is its potential as a new drug for the treatment of migraines. This compound has shown promising results in clinical trials and has the potential to become a valuable addition to the existing migraine treatment options. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of 2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid. One possible direction is the optimization of the synthesis method to make this compound more readily available for research purposes. Additionally, further studies are needed to evaluate the long-term safety and efficacy of this compound in the treatment of migraines. Finally, there is a need for the development of new drugs based on the structure of telcagepant that can effectively target other neuropeptide receptors and provide new treatment options for other diseases.

Synthesis Methods

The synthesis of 2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid involves the reaction of 3-methylimidazole-4-carboxylic acid with 4-amino-2-methylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid has been extensively studied for its potential applications in the treatment of migraine headaches. It acts as a calcitonin gene-related peptide receptor antagonist and blocks the binding of this neuropeptide to its receptor, thereby preventing the onset of migraine attacks. Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in the treatment of migraines.

properties

IUPAC Name

2-methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-15(2,14(20)21)10-4-6-11(7-5-10)17-13(19)12-8-16-9-18(12)3/h4-9H,1-3H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZYFSCWUBCXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NC(=O)C2=CN=CN2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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